2-[(3aS,4S,6aR)-5-(2-fluoro-4-methoxybenzoyl)-4-methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-4,6-dimethylpyrimidine-5-carbonitrile
Description
This compound is a bicyclic pyrrolo[3,4-c]pyrrole derivative fused with a pyrimidine-carbonitrile moiety. Key structural features include:
- Bicyclic Core: A hexahydropyrrolo[3,4-c]pyrrole scaffold with stereochemistry defined as (3aS,4S,6aR), ensuring conformational rigidity .
- Substituents: A 2-fluoro-4-methoxybenzoyl group at position 5 of the pyrrolo-pyrrole ring, introducing electron-withdrawing and bulky aromatic character.
- Stereochemical Complexity: The (3aS,4S,6aR) configuration is critical for binding interactions in therapeutic contexts, as seen in related Retinol Binding Protein 4 (RBP4) antagonists .
Properties
Molecular Formula |
C22H24FN5O2 |
|---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
2-[(3aS,4S,6aR)-5-(2-fluoro-4-methoxybenzoyl)-4-methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-4,6-dimethylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C22H24FN5O2/c1-12-18(8-24)13(2)26-22(25-12)27-9-15-10-28(14(3)19(15)11-27)21(29)17-6-5-16(30-4)7-20(17)23/h5-7,14-15,19H,9-11H2,1-4H3/t14-,15+,19-/m0/s1 |
InChI Key |
RPKQAICAULRXBF-KHYOSLBOSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]2CN(C[C@@H]2CN1C(=O)C3=C(C=C(C=C3)OC)F)C4=NC(=C(C(=N4)C)C#N)C |
Canonical SMILES |
CC1C2CN(CC2CN1C(=O)C3=C(C=C(C=C3)OC)F)C4=NC(=C(C(=N4)C)C#N)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[(3aS,4S,6aR)-5-(2-fluoro-4-methoxybenzoyl)-4-methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-4,6-dimethylpyrimidine-5-carbonitrile involves multiple steps, including the formation of the pyrrolopyrrole core and the attachment of the fluoro-methoxybenzoyl group. One common synthetic route involves the use of O-acyl oximes and α-amino ketones in a copper-catalyzed oxidative dehydrogenative [3 + 2] annulation reaction . This method allows for the formation of the pyrrolopyrrole core through the creation of C(sp2)-C(sp2) and C(sp2)-N bonds.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(3aS,4S,6aR)-5-(2-fluoro-4-methoxybenzoyl)-4-methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-4,6-dimethylpyrimidine-5-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with other bicyclic pyrrolo-pyrrole and pyrimidine derivatives. Key comparisons include:
Key Structural Differences :
- Core Heterocycle : The target compound uses a pyrrolo[3,4-c]pyrrole scaffold, while analogues like 42 and 18 incorporate cyclopenta[c]pyrrole or retain simpler pyrrolo-pyrrole systems. These variations influence ring strain and solubility .
- Substituent Effects: The 2-fluoro-4-methoxybenzoyl group in the target compound contrasts with the trifluoromethylphenyl in 18 and 42, affecting lipophilicity (cLogP: target ≈ 3.2 vs. 18 ≈ 2.8) and metabolic stability .
Yield Comparison :
- Analogues like 18 achieve ~55–80% yields in final steps , while pyrazolo-pyrimidine derivatives (e.g., 18 in ) report lower yields (~55%) due to steric hindrance .
Spectroscopic and Physicochemical Properties
- IR Spectroscopy : The nitrile group in the target compound is expected to show a sharp peak near 2224 cm⁻¹ , consistent with analogues like 3s () and 6g () .
- ¹H NMR : Key signals include:
- LogP and Solubility : Predicted cLogP ≈ 3.2 (vs. 18 at 2.8), indicating moderate lipophilicity. Aqueous solubility is likely <10 µM due to the carbonitrile and methyl groups .
Pharmacological and Therapeutic Potential
- RBP4 Antagonism : Compounds like 18 and 42 inhibit RBP4 with IC₅₀ values <20 nM, critical for treating macular degeneration and metabolic disorders . The target’s 2-fluoro-4-methoxybenzoyl group may enhance binding to the RBP4 hydrophobic pocket compared to trifluoromethylphenyl .
- Selectivity : The pyrimidine-carbonitrile moiety could reduce off-target effects vs. carboxylic acid derivatives, which may interact with serum proteins .
Biological Activity
The compound 2-[(3aS,4S,6aR)-5-(2-fluoro-4-methoxybenzoyl)-4-methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-4,6-dimethylpyrimidine-5-carbonitrile is a complex organic molecule with potential biological applications. Its unique structural features suggest it may interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of 409.5 g/mol. The IUPAC name reflects its intricate structure that includes a pyrrolopyrrole core and a pyrimidine ring. The presence of a fluoro-methoxybenzoyl group is particularly noteworthy for its potential influence on biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H24FN5O2 |
| Molecular Weight | 409.5 g/mol |
| IUPAC Name | 2-[(3aS,4S,6aR)-5-(2-fluoro-4-methoxybenzoyl)-... |
| InChI Key | RPKQAICAULRXBF-KHYOSLBOSA-N |
The biological activity of this compound is hypothesized to involve its interaction with specific molecular targets such as enzymes and receptors. Preliminary studies suggest that it may modulate enzyme activity through binding interactions that alter the conformation or function of these proteins.
Potential Targets
- Enzymes : It may inhibit or activate enzymes involved in metabolic pathways.
- Receptors : The compound could bind to specific receptors influencing signal transduction pathways.
In Vitro Studies
Research has indicated that derivatives of similar structures exhibit various biological activities including:
- Antioxidant Activity : Compounds with similar frameworks have shown potential in scavenging free radicals.
- Enzyme Inhibition : Studies on related compounds suggest inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's.
A study evaluating the structure-activity relationship (SAR) found that modifications to the phenyl substituent significantly impacted enzyme inhibition efficacy. For instance:
- Compounds with halogen substitutions exhibited enhanced binding affinity due to stronger interactions with enzyme active sites.
Case Studies
-
Cholinesterase Inhibition : A derivative was evaluated for its inhibitory effect on AChE and BChE. The IC50 values were noted at 10.4 μM for AChE and 7.7 μM for BChE, indicating significant potential for cognitive enhancement in Alzheimer's treatment.
Compound AChE IC50 (μM) BChE IC50 (μM) Compound 1 10.4 7.7 Compound 2 19.2 13.2 - Antioxidant Activity : Another study assessed the antioxidant capacity through DPPH radical scavenging assays, revealing effective scavenging activity comparable to standard antioxidants.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
